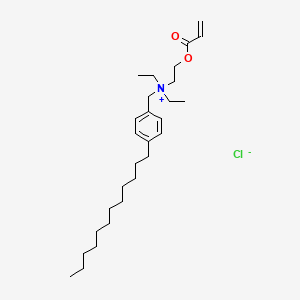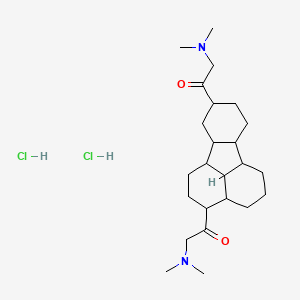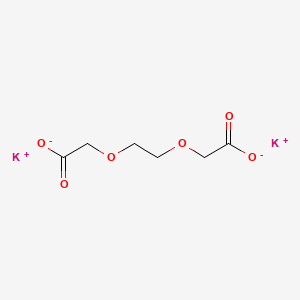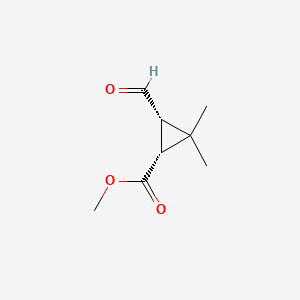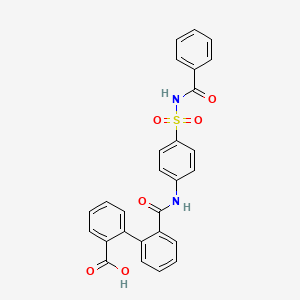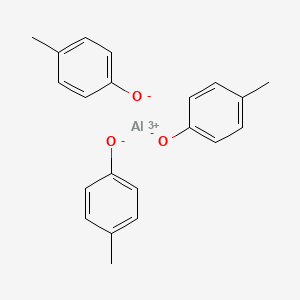
Phenol, 4-methyl-, aluminum salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-methyl-, aluminum salt typically involves the reaction of aluminum chloride with 4-methylphenol. The reaction is carried out in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
AlCl3+3C7H8O→Al(C7H7O)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-methyl-, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-methylphenol.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-methyl-, aluminum salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenol, 4-methyl-, aluminum salt involves its interaction with various molecular targets. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound, less reactive due to the absence of the methyl group.
4-Methylphenol (p-Cresol): Similar structure but lacks the aluminum component.
Aluminum Phenolate: Similar coordination chemistry but without the methyl group.
Uniqueness
Phenol, 4-methyl-, aluminum salt is unique due to the presence of both the aluminum center and the methyl-substituted phenolic group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
72269-62-6 |
|---|---|
Molekularformel |
C21H21AlO3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
aluminum;4-methylphenolate |
InChI |
InChI=1S/3C7H8O.Al/c3*1-6-2-4-7(8)5-3-6;/h3*2-5,8H,1H3;/q;;;+3/p-3 |
InChI-Schlüssel |
KILCCVQLHISVRW-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Al+3] |
Verwandte CAS-Nummern |
106-44-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




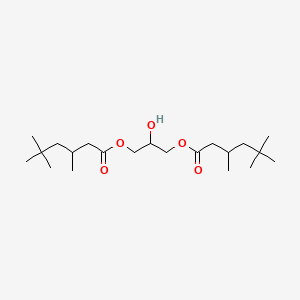
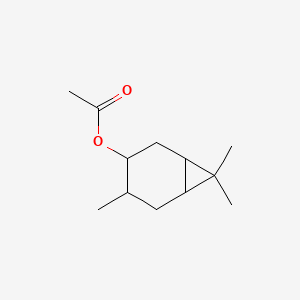
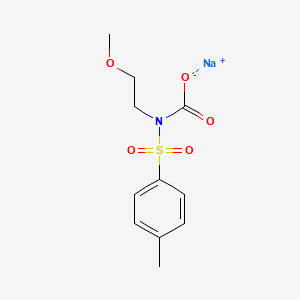

![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
